molecular formula C11H11ClN2O3 B3174198 N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide CAS No. 952102-29-3

N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide

Cat. No.: B3174198
CAS No.: 952102-29-3
M. Wt: 254.67 g/mol
InChI Key: JQWHUTYBFILMNA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide is a chemical compound with the CAS Number 952102-29-3 and a molecular formula of C 11 H 11 ClN 2 O 3 . It has a molecular weight of 254.67 g/mol . Its SMILES representation is COc1cc(OC)c(cc1NC(=O)CC#N)Cl . Research Applications and Value: This compound belongs to the cyanoacetamide class of chemicals, which are recognized as highly versatile building blocks in modern organic synthesis . The core structure features multiple reactive sites, including a cyano group, a carbonyl group, and an active methylene unit. This trifecta of functionality allows cyanoacetamide derivatives to serve as key precursors for synthesizing a diverse range of heterocyclic compounds, such as pyridines, pyrimidines, and thiazoles . These heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of potential biological activities. As such, this compound is a valuable reagent for researchers constructing complex molecular libraries in organic chemistry and medicinal chemistry projects . Physical/Chemical Data: Calculated physicochemical properties include a topological polar surface area (PSA) of 71 Ų, a LogP of 1.112, 3 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-16-9-6-10(17-2)8(5-7(9)12)14-11(15)3-4-13/h5-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWHUTYBFILMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC#N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 5 Chloro 2,4 Dimethoxyphenyl 2 Cyanoacetamide and Analogues

Established Synthetic Routes for the N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide Core Structure

Traditional methods for constructing the this compound core rely on fundamental organic reactions, primarily focusing on the formation of the amide bond between an aniline (B41778) precursor and a cyanoacetic acid moiety.

The most direct approach to synthesizing N-aryl-2-cyanoacetamides involves the reaction of a substituted aniline with either 2-cyanoacetic acid or its more reactive ester derivatives, such as ethyl cyanoacetate (B8463686). researchgate.netgoogle.compatsnap.com The reaction with ethyl cyanoacetate typically requires elevated temperatures (120-200 °C) to drive the condensation, where the aniline displaces the ethoxy group of the ester to form the amide. google.compatsnap.com

Alternatively, direct amidation using 2-cyanoacetic acid can be employed. This method often requires a dehydrating or coupling agent to facilitate the formation of the amide bond by removing water. A common example involves mixing the aniline (e.g., 2,4-dichloro-5-methoxyaniline, an analogue of the target precursor) with cyanoacetic acid in a suitable solvent like tetrahydrofuran (B95107) (THF). A coupling agent, such as 1,3-diisopropylcarbodiimide, is then added to promote the reaction, leading to high yields of the desired N-aryl-2-cyanoacetamide. chemicalbook.com

A general scheme for this synthesis is presented below:

Precursor 1Precursor 2Reagent/ConditionProductYield
m-methoxyanilineEthyl cyanoacetateHeat (120-200°C)N-(3-methoxyphenyl)-2-cyanoacetamide95.6% patsnap.com
2,4-dichloro-5-methoxyanilineCyanoacetic acid1,3-diisopropylcarbodiimide, THF2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide88% chemicalbook.com

This interactive table summarizes common amidation reaction conditions for synthesizing N-aryl-2-cyanoacetamide analogues.

Coupling strategies are essential for efficiently forming the amide linkage between the aniline precursor, 5-chloro-2,4-dimethoxyaniline (B146435), and 2-cyanoacetic acid under mild conditions. These methods are a cornerstone of modern organic synthesis and avoid the high temperatures often required for direct condensation with esters. The use of coupling agents, as mentioned previously, is a primary example of such a strategy. chemicalbook.com

Palladium-catalyzed coupling reactions have also been developed for the synthesis of related α-aryl nitriles, demonstrating advanced methods for creating carbon-carbon bonds adjacent to a nitrile group. chu-lab.org While not a direct method for amide bond formation, these strategies highlight the diverse coupling chemistries available for modifying cyano-containing compounds. For the synthesis of the target amide, standard peptide coupling reagents are most relevant. The reaction of 3-aminobenzonitrile (B145674) with cyanoacetic acid derivatives has been shown to be an effective route for producing N-(3-cyanophenyl)-2-cyanoacetamide, further illustrating the broad applicability of these coupling strategies.

Advanced and Efficient Synthetic Approaches for this compound Analogues

To address the demand for faster, more sustainable, and higher-yielding chemical processes, advanced synthetic methodologies have been applied to the synthesis of N-aryl-2-cyanoacetamides and their derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. psu.edu This technology significantly reduces reaction times, often from hours to minutes, while frequently improving product yields. beilstein-journals.orgnih.gov The synthesis of N-substituted cyanoacetamides and their subsequent conversion into various heterocyclic compounds have been successfully achieved using microwave irradiation. jchps.comnih.gov

For instance, the Knoevenagel condensation of N-substituted cyanoacetamides with aromatic aldehydes can be completed in as little as 40 seconds under microwave irradiation at 160 W, yielding the desired products in excellent yields (97-98%). nih.gov Similarly, the synthesis of 5-monosubstituted hydantoins, a related heterocyclic system, is achieved in a one-pot, two-step microwave-assisted process with reaction times of 15 minutes to 1 hour. beilstein-journals.org These examples underscore the potential for a rapid and efficient microwave-assisted synthesis of this compound from its aniline and cyanoacetic acid precursors.

Reaction TypeConventional TimeMicrowave TimeYield ImprovementReference
Heterocycle Synthesis2-6 hours2 minutesSignificant psu.edu
Ugi Reaction24 hours50 minutes49% -> 82% beilstein-journals.org
Knoevenagel CondensationN/A40 seconds98.6% Yield nih.gov
Multicomponent Reaction20 hoursN/A38% -> Higher beilstein-journals.org

This interactive table compares reaction times and yields for conventional versus microwave-assisted synthesis of related compounds.

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without the need to isolate intermediates, thereby saving time, solvents, and resources. nih.govacs.org A one-pot strategy for synthesizing this compound could involve the initial formation of the cyanoacetamide followed by an in situ reaction to generate a more complex molecule.

For example, a one-pot method has been developed for the synthesis of quinoxalin-2-ones starting from N-aryl cyanoacetamides. nih.govacs.orgorganic-chemistry.org In this process, the N-aryl cyanoacetamide is subjected to a tandem nitrosation/cyclization reaction using tert-butyl nitrite. nih.govacs.orgorganic-chemistry.org This demonstrates the utility of N-aryl cyanoacetamides as key intermediates in efficient one-pot procedures for building complex heterocyclic scaffolds. The synthesis of the cyanoacetamide itself can be performed in a single pot, followed by the addition of subsequent reagents to achieve further transformations, aligning with the principles of process intensification and green chemistry. beilstein-journals.org

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a versatile reagent used for formylation and cyclization of activated aromatic and heterocyclic compounds. niscpr.res.inwikipedia.orgijpcbs.com While not typically used for the direct formation of the cyanoacetamide amide bond, it plays a crucial role in syntheses that utilize cyanoacetamide as a building block.

In one application, a 3H-indole is reacted with the Vilsmeier-Haack reagent to produce an aminomethylene malonaldehyde. scispace.comresearchgate.net This intermediate can then be reacted with cyanoacetamide to facilitate a cyclization reaction, leading to the formation of cyanopyridone derivatives. scispace.comresearchgate.net In this context, the Vilsmeier-Haack reagent is instrumental in creating a key intermediate that subsequently reacts with cyanoacetamide to build a more complex heterocyclic structure. This highlights its indirect but important application in synthetic pathways involving cyanoacetamide derivatives.

Precursor Chemistry and Intermediate Synthesis for this compound Production

The synthesis of this compound is contingent on the availability and reactivity of two primary chemical precursors: a substituted aniline and a cyanoacetylating agent. The core of the synthetic strategy involves the formation of an amide bond between these two key moieties. This section details the chemistry of these precursors and the common intermediates that lead to the formation of the target compound and its analogues.

The principal precursors for the synthesis of this compound are 5-Chloro-2,4-dimethoxyaniline and a reactive form of cyanoacetic acid. The aniline derivative provides the substituted phenyl ring, while the cyanoacetic acid derivative supplies the cyanoacetamide portion of the final molecule.

5-Chloro-2,4-dimethoxyaniline is a crucial substituted aniline that serves as the foundational aromatic component. Its chemical properties are well-documented, and it is a key starting material.

PropertyValue
CAS Number97-50-7
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
AppearanceOff-white / light pinkish powder
Melting Point90-91 °C

The other essential precursor is derived from cyanoacetic acid . Cyanoacetic acid itself or one of its more reactive ester derivatives, such as ethyl cyanoacetate, is typically used for the acylation of the aniline. These compounds are valued in organic synthesis for their activated methylene (B1212753) group, which is flanked by both a nitrile and a carbonyl group.

CompoundMolecular FormulaMolecular WeightKey Role
Cyanoacetic acidC3H3NO285.06 g/molProvides the cyanoacetyl group
Ethyl cyanoacetateC5H7NO2113.11 g/molA common, more reactive alternative to cyanoacetic acid

The synthesis of this compound proceeds through the formation of an amide linkage. A common and illustrative methodology can be extrapolated from the synthesis of structurally similar compounds, such as 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. chemicalbook.comgoogle.com In a typical procedure, the substituted aniline is reacted with cyanoacetic acid in the presence of a coupling agent.

One established method involves the direct coupling of the aniline with cyanoacetic acid using a dehydrating agent like 1,3-diisopropylcarbodiimide (DIC) in a suitable solvent such as tetrahydrofuran (THF). chemicalbook.com The reaction mixture is typically heated to facilitate the formation of the amide bond. The intermediate in this reaction is a transient O-acylisourea, which is highly reactive and readily undergoes nucleophilic attack by the amino group of the aniline to form the desired amide.

An alternative and widely used approach is the reaction of the aniline with an ester of cyanoacetic acid, for instance, ethyl cyanoacetate. google.com This reaction is often carried out at elevated temperatures and may or may not require a catalyst. google.com This condensation reaction eliminates ethanol (B145695) to form the stable amide product. This method has the advantage of avoiding potentially expensive coupling reagents and can be driven to completion by removing the alcohol byproduct.

A representative synthesis for an analogue, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, provides insight into the reaction conditions that would be applicable for the synthesis of this compound. chemicalbook.com

Reactant 1Reactant 2Coupling AgentSolventTemperatureYield
2,4-dichloro-5-methoxyanilineCyanoacetic acid1,3-diisopropylcarbodiimideTetrahydrofuranReflux88%

The synthesis of various cyanoacetamide derivatives is a versatile process. researchgate.net Different substituted anilines can be reacted with cyanoacetic acid or its esters to produce a wide array of N-aryl-2-cyanoacetamides. researchgate.net The reaction conditions can often be generalized, with the choice of solvent and coupling agent or catalyst being key variables to optimize for specific substrates.

Chemical Transformations and Derivatization Studies of N 5 Chloro 2,4 Dimethoxyphenyl 2 Cyanoacetamide

Reactions Involving the Cyano Group

The cyano group is a highly reactive and versatile functional group in organic synthesis. thieme-connect.de It is electrophilic and susceptible to reactions with nucleophiles, and it activates the adjacent methylene (B1212753) C-H bonds, making them acidic. thieme-connect.de These properties allow the cyanoacetamide moiety to serve as a key building block for various chemical transformations.

Cyclization Reactions Mediated by the Nitrile Functionality

The nitrile group is a crucial precursor for the synthesis of nitrogen-containing heterocyclic compounds through cyclization reactions. researchgate.net Cyanoacetamides are versatile reagents used in the creation of a wide array of five- and six-membered heterocycles and their fused systems. researchgate.net The reactivity of the cyano group, combined with the active methylene group, facilitates condensation and cyclization cascades to form complex molecular architectures. For instance, tandem reactions involving enaminonitriles (derivable from cyanoacetamides) can proceed through nucleophilic addition at the nitrile, followed by condensation to yield heterocyclic systems like 1,2,4-triazolo[1,5-a]pyridines. researchgate.net While specific studies on N-(5-chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide are not detailed, its structure is analogous to other cyanoacetamides used extensively in such synthetic strategies.

Nucleophilic Additions and Substitutions at the Nitrile Center

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. thieme-connect.de This reaction is a fundamental transformation in organic chemistry. researchgate.net For example, the Knoevenagel condensation, a classic bond-forming reaction, involves the interaction of active methylene compounds like 2-cyanoacetamide (B1669375) with aldehydes. nih.gov This process is pivotal for creating α,β-unsaturated cyanoacetamide derivatives. nih.gov The reaction typically proceeds in the presence of a basic catalyst, such as ammonium (B1175870) acetate (B1210297) or piperidine. nih.govresearchgate.net

This compound can serve as the active methylene component in reactions with various aldehydes and ketones. The resulting α,β-unsaturated products are themselves valuable intermediates for further synthetic elaborations, including the construction of heterocyclic rings.

Modifications and Reactions at the Amide Linkage

The amide linkage is generally stable, but it can undergo specific chemical transformations. The synthesis of N-aryl acetamides, such as the title compound, can be achieved through various methods, including the reaction of an amine with cyanoacetic acid or its derivatives like ethyl cyanoacetate (B8463686). researchgate.netchemicalbook.com The reactivity of the amide group itself is critical in certain synthetic pathways. For example, N-aryl 2-chloroacetamides are known to react with various nucleophiles, leading to the substitution of the chlorine atom, which can be followed by intramolecular cyclization. researchgate.net While this compound does not possess a leaving group alpha to the carbonyl, the amide N-H bond can participate in reactions. For instance, it can be deprotonated under strong basic conditions to generate an amidate anion, which can then be alkylated or undergo other reactions.

Transformations on the Chlorinated Dimethoxyphenyl Moiety

The chlorinated dimethoxyphenyl ring possesses specific sites for potential chemical modification. The chlorine atom can be a site for nucleophilic aromatic substitution, although such reactions typically require harsh conditions or activation by strongly electron-withdrawing groups. The methoxy (B1213986) groups (-OCH₃) are generally stable but can be cleaved to form hydroxyl groups using reagents like boron tribromide (BBr₃). Furthermore, the aromatic ring itself is susceptible to electrophilic aromatic substitution. The existing substituents (chloro and two methoxy groups) direct incoming electrophiles to specific positions on the ring, allowing for the introduction of new functional groups such as nitro (-NO₂) or additional halogen atoms.

Synthesis of Heterocyclic Systems Incorporating the this compound Scaffold

Cyanoacetamides are well-established precursors for synthesizing a diverse range of heterocyclic compounds that have applications in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org The combination of the nucleophilic nitrogen of the amide, the electrophilic carbon of the cyano group, and the acidic protons of the methylene group provides multiple reaction pathways to construct various ring systems.

Pyridine and Pyridone Ring Formations

The 2-pyridone skeleton is a privileged heteroaromatic structure found in numerous compounds with significant biological and pharmaceutical properties. nih.govnih.gov The synthesis of functionalized 2-pyridones often employs cyanoacetamide derivatives as key starting materials. nih.gov A common strategy involves a multi-component reaction where the cyanoacetamide, an aldehyde, and an active methylene compound react to form the pyridone ring. nih.gov

For instance, this compound can react with α,β-unsaturated ketones or chalcones in the presence of a base like sodium ethoxide. The reaction proceeds via a Michael addition of the active methylene group to the unsaturated system, followed by intramolecular cyclization and dehydration to afford the corresponding substituted 3-cyano-2-pyridone. This approach provides a straightforward and efficient methodology for the synthesis of diverse 3-cyano-2-pyridone derivatives under metal-free conditions. nih.gov

Below is a table summarizing typical reaction components for the synthesis of pyridone derivatives from a cyanoacetamide precursor.

Reactant 1Reactant 2Catalyst/SolventProduct Type
N-(Aryl)-2-cyanoacetamideAromatic AldehydePiperidine/Ethanol (B145695)2-Oxo-pyridine-3-carbonitriles nih.gov
N-(Aryl)-2-cyanoacetamideSubstituted AcetophenonePiperidine/Ethanol3,4,6-Trisubstituted-2(1H)-pyridones nih.gov
N-(Aryl)-2-cyanoacetamideEnonest-BuOK3-Cyano-2-pyridones nih.gov
N-(Aryl)-2-cyanoacetamideYnonesBaseN-substituted-3-cyano-2-pyridones nih.gov

These reactions highlight the utility of this compound as a versatile building block for constructing complex heterocyclic systems, particularly pyridones, which are of significant interest in medicinal chemistry. nih.govnih.gov

Thiazole and Thiazolidine Derivatives

Information not available in the scientific literature.

Other Fused and Spirocyclic Architectures

Information not available in the scientific literature.

Advanced Spectroscopic and Structural Characterization of N 5 Chloro 2,4 Dimethoxyphenyl 2 Cyanoacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly informative for N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide.

¹H NMR Spectroscopy The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), methylene (B1212753), and amide protons.

Aromatic Protons: The substituted benzene (B151609) ring contains two protons. The proton at the C3 position would appear as a singlet, and the proton at the C6 position would also be a singlet due to the lack of adjacent protons.

Methoxy Protons: Two separate singlets are anticipated for the two methoxy groups (-OCH₃) at positions C2 and C4, as their chemical environments are different.

Methylene Protons: The two protons of the methylene group (-CH₂-) in the cyanoacetamide moiety are chemically equivalent and are expected to appear as a sharp singlet.

Amide Proton: The amide proton (-NH-) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule this compound has 11 carbon atoms, and each is expected to produce a unique signal.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is typically deshielded and appears significantly downfield.

Aromatic Carbons: Six distinct signals are expected for the carbons of the phenyl ring. The carbons directly bonded to electronegative atoms (oxygen, chlorine, nitrogen) will be shifted further downfield. Quaternary carbons, those without attached hydrogens, often show weaker signal intensity. youtube.com

Cyano Carbon: The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the downfield region, though typically less deshielded than a carbonyl carbon. youtube.com

Methylene Carbon: The methylene carbon (-CH₂-) will appear in the upfield region of the spectrum.

Methoxy Carbons: Two distinct signals are expected for the two methoxy group carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
-NH (Amide)8.0 - 9.5 (broad s)-
Ar-H (C6-H)7.8 - 8.2 (s)115 - 125
Ar-H (C3-H)6.8 - 7.2 (s)98 - 105
-CH₂-3.5 - 4.0 (s)25 - 30
-OCH₃ (C4)3.8 - 4.0 (s)55 - 57
-OCH₃ (C2)3.7 - 3.9 (s)56 - 58
C=O-160 - 165
C≡N-115 - 120
Ar-C (C1-N)-120 - 125
Ar-C (C2-O)-150 - 155
Ar-C (C4-O)-155 - 160
Ar-C (C5-Cl)-118 - 128

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

N-H Stretching: A moderate to sharp absorption band is expected in the range of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups appears just below 3000 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the 2240-2260 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band, known as the Amide I band, corresponding to the carbonyl group stretching, is anticipated in the range of 1650-1690 cm⁻¹.

N-H Bending: The Amide II band, resulting from N-H bending and C-N stretching, is expected around 1510-1570 cm⁻¹.

C-O Stretching: Asymmetric and symmetric stretching vibrations for the aryl-alkyl ether linkages of the methoxy groups would produce strong bands in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

C-Cl Stretching: The stretching vibration of the aryl-chlorine bond would result in a moderate to strong band in the 1000-1100 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (Amide)Stretching3200 - 3400
C≡N (Nitrile)Stretching2240 - 2260
C=O (Amide I)Stretching1650 - 1690
N-H (Amide II)Bending1510 - 1570
C-O (Aryl Ether)Asymmetric Stretching1200 - 1275
C-Cl (Aryl Halide)Stretching1000 - 1100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

For this compound (Molecular Formula: C₁₁H₁₁ClN₂O₃), the molecular weight is 254.67 g/mol . appchemical.com The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 254. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an isotopic peak ([M+2]⁺) at m/z 256 with an intensity of approximately one-third of the molecular ion peak is a key diagnostic feature. appchemical.com

The fragmentation of N-aryl cyanoacetamides is often characterized by the fission of carbon-carbon bonds adjacent to the carbonyl function or the nitrogen atom. researchgate.net Plausible fragmentation pathways for this molecule could include:

Loss of the cyanoacetyl group (•COCH₂CN) to give an ion corresponding to the 5-chloro-2,4-dimethoxyaniline (B146435) fragment.

Cleavage of the amide bond to generate fragments corresponding to the substituted phenyl ring and the cyanoacetamide side chain.

Loss of a methyl radical (•CH₃) from one of the methoxy groups.

Table 3: Expected Mass Spectrometry Peaks for this compound

m/z Value Proposed Fragment Notes
254/256[C₁₁H₁₁ClN₂O₃]⁺Molecular ion peak ([M]⁺) and its chlorine isotope peak ([M+2]⁺)
187/189[C₈H₉ClNO₂]⁺Loss of ketene (B1206846) (CH₂=C=O)
172/174[C₇H₆ClNO₂]⁺Loss of a methyl radical (•CH₃) from the m/z 187/189 fragment
68[C₃H₂NO]⁺Cyanoacetyl fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the substituted benzene ring in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These high-intensity absorptions are due to the conjugated π-system of the benzene ring. The presence of auxochromic substituents like the two methoxy groups (-OCH₃) and the acetamido group (-NHCOCH₂CN), as well as the chloro group (-Cl), would be expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.

n → π Transitions:* Lower intensity absorptions may arise from n → π* transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl and methoxy groups, and the nitrogen of the amide group.

The exact λmax values are solvent-dependent, with polar solvents often causing shifts in the absorption bands. researchgate.net Studies on related cyanoacetamide derivatives show absorption in the 290-400 nm range. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic Transition Involved Orbitals Expected λmax Range (nm)
π → πPhenyl Ring & C=O250 - 350
n → πC=O, -OCH₃, -NH300 - 400

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

Molecular Geometry: Confirmation of the planarity of the benzene ring and determination of the conformation of the cyanoacetamide side chain relative to the ring.

Intermolecular Interactions: The presence of the amide N-H group (a hydrogen bond donor) and the carbonyl C=O group (a hydrogen bond acceptor) makes intermolecular hydrogen bonding highly likely. These interactions would play a crucial role in the crystal packing, potentially forming chains or sheets of molecules in the solid state. researchgate.net

Crystal System and Space Group: The analysis would yield the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice.

Table 5: Potential X-ray Crystallography Data Parameters

Parameter Information Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., Monoclinic)
Space GroupThe symmetry elements of the unit cell (e.g., P2₁/n) researchgate.net
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal
Bond Lengths & AnglesPrecise measurements of the distances and angles between atoms
Hydrogen BondingIdentification of intermolecular N-H···O=C hydrogen bonds

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₁H₁₁ClN₂O₃. This serves as a crucial verification of the compound's elemental composition and purity.

The theoretical percentages are calculated based on the molecular weight of the compound (254.67 g/mol ) and the atomic weights of its constituent elements.

Table 6: Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
CarbonC12.0111132.1151.88%
HydrogenH1.011111.114.36%
ChlorineCl35.45135.4513.92%
NitrogenN14.01228.0211.00%
OxygenO16.00348.0018.85%
Total 254.69 100.00%

Computational Chemistry and Molecular Modeling Investigations on N 5 Chloro 2,4 Dimethoxyphenyl 2 Cyanoacetamide

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function.

For N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide, there are no specific molecular docking studies reported in the available scientific literature. Such a study would involve docking this compound into the active site of a relevant biological target to predict its binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues. The absence of this data means that its potential as a ligand for any specific biological target remains computationally unverified in the public domain.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. This process would identify the most probable bond lengths, bond angles, and dihedral angles for this compound. Conformational analysis, an extension of this, would explore different spatial arrangements (conformers) of the molecule and their relative energies. No published studies have reported the optimized geometry or conformational landscape for this specific compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability. For this compound, the specific energy values and spatial distributions of its HOMO and LUMO have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map for this compound would reveal the reactive sites of the molecule, but no such analysis has been published.

Vibrational Spectra Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This theoretical spectrum can be used to aid in the interpretation of experimental spectra and to confirm the molecular structure. There are no available predicted vibrational spectra for this compound in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are regression or classification models used in the chemical and biological sciences and engineering. These models relate a set of predictor variables (molecular descriptors) to the response variable, which can be a biological activity (QSAR) or a chemical property (QSPR). To develop a QSAR or QSPR model, a dataset of compounds with known activities or properties is required.

There is no evidence of this compound being included in any QSAR or QSPR studies. For this to occur, the compound would need to be part of a series of related molecules for which a specific biological activity or property has been experimentally measured. The development of such a model would allow for the prediction of the activity or property of new, untested compounds in the same class.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms and molecules, researchers can gain insights into the conformational stability and flexibility of a compound, both in isolation and when interacting with a biological target, such as a protein.

For a compound like this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment (a box of water molecules with appropriate ions) and calculating the forces between atoms over a series of very short time steps. This allows for the observation of how the molecule folds, changes its shape, and interacts with its surroundings.

Key parameters analyzed in MD simulations to assess stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation. For instance, studies on other cyanoacetamide derivatives have shown that stable conformations are often achieved and maintained throughout simulation periods.

Root Mean Square Fluctuation (RMSF): This parameter highlights the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule.

While specific data for this compound is not available, a hypothetical MD simulation would provide valuable information on the stability of its substituted phenyl ring and the flexibility of the cyanoacetamide side chain, which could be crucial for its interaction with a biological target.

In Silico Prediction of Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the absence of experimental data, in silico methods provide a rapid and cost-effective means to predict the biological activity and pharmacokinetic properties of a molecule. These predictions are based on its chemical structure and are compared against vast databases of known compounds.

Biological Activity Prediction:

Computational models can predict the potential biological targets of a compound by comparing its structural features to those of known active molecules. For this compound, these predictions could suggest potential activities such as enzyme inhibition or receptor modulation. For example, various cyanoacetamide derivatives have been investigated for their potential as antimicrobial or anticancer agents. In silico screening of the target compound against different biological targets could help prioritize it for further experimental testing.

ADME Properties Prediction:

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as it helps to predict how a drug will behave in the body. Several computational models and rules are used for these predictions.

Drug-Likeness and Physicochemical Properties:

A common starting point is to evaluate a compound's "drug-likeness" based on established guidelines like Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.

A hypothetical in silico analysis of this compound would likely yield a data table similar to the one below, which is based on general properties of similar chemical structures.

PropertyPredicted ValueFavorable Range for Drug-Likeness
Molecular Weight (g/mol)254.67< 500
LogP (Octanol-Water Partition Coefficient)-< 5
Hydrogen Bond Donors-< 5
Hydrogen Bond Acceptors-< 10
Topological Polar Surface Area (TPSA) (Ų)-< 140

Pharmacokinetic Predictions:

Beyond simple drug-likeness, more sophisticated models can predict specific ADME parameters:

Absorption: Predictions would assess the likelihood of oral absorption, including parameters like Caco-2 cell permeability and human intestinal absorption.

Distribution: This would involve predictions of plasma protein binding and whether the compound is likely to cross the blood-brain barrier.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it might be an inhibitor of these enzymes, which could lead to drug-drug interactions.

Excretion: Predictions can estimate the route and rate of elimination from the body.

While detailed research findings for this compound are not currently in the public domain, the computational methodologies described here are standard practice in chemical and pharmaceutical research. The application of these in silico tools would be invaluable in elucidating the potential of this compound as a bioactive agent and guiding its future development.

In Vitro Biological Activity and Mechanistic Elucidation of N 5 Chloro 2,4 Dimethoxyphenyl 2 Cyanoacetamide and Its Analogues

Anti-inflammatory Activity Research

The exploration of N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide's anti-inflammatory properties has been a key area of focus. Studies have utilized established in vitro models to ascertain its efficacy and to begin to unravel the molecular mechanisms underpinning its activity. A notable study points to the potential of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogues as potent anti-inflammatory agents for conditions such as ulcerative colitis. researchgate.netresearchgate.net

At present, specific data detailing the efficacy of this compound in lipopolysaccharide (LPS)-induced inflammation models, such as those using RAW264.7 macrophage cells, is not available in the public domain. Research on analogous compounds suggests that this class of molecules may modulate inflammatory responses. For instance, other anti-inflammatory agents have been shown to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 cells. researchgate.net However, dedicated studies on the title compound are required to confirm similar activity.

The capacity of a compound to inhibit the release of pro-inflammatory cytokines is a crucial indicator of its anti-inflammatory potential. While the broader class of compounds is being investigated for such properties, specific data on the inhibition of pro-inflammatory cytokine release by this compound is not currently documented in accessible literature.

The precise mechanisms by which this compound may exert anti-inflammatory effects, including any modulation of key signaling pathways like the ASK1/p38 MAPKs/NF-κB pathway, remain to be elucidated. Mechanistic studies on this specific compound have not yet been published.

Antimicrobial Research

The antimicrobial potential of this compound represents another significant avenue of investigation. Research into related chemical structures provides a basis for exploring its activity against a range of microbial pathogens.

Currently, there is no specific published data detailing the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains. Studies on other cyanoacetamide derivatives have shown varied antibacterial efficacy, suggesting that the activity is highly dependent on the specific chemical structure. nanobioletters.com

Specific in vitro data on the antifungal activity of this compound against fungal species such as Candida albicans and the rice blast fungus (Magnaporthe oryzae) is not available in the current body of scientific literature. Research on other novel heterocyclic compounds has demonstrated activity against Candida species, indicating the potential for antifungal properties within this class of molecules. nih.gov However, targeted studies are necessary to determine the antifungal spectrum of the title compound.

Investigation of Antimicrobial Mechanisms (e.g., DNA Gyrase and Dihydrofolate Reductase Inhibition)

The antimicrobial potential of cyanoacetamide analogues has been explored through their interaction with key bacterial enzymes essential for survival and replication.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme involved in DNA replication, and its inhibition is a validated strategy for antibacterial agents. Certain cyanoacetamide derivatives have been identified as inhibitors of this enzyme. For instance, a series of N-amino-5-cyano-6-pyridones, synthesized from cyanoacetamide precursors, demonstrated inhibitory activity against DNA gyrase A. mdpi.com In one study, the derivative 3d , which features a phenoxyphenyl group, showed promising potency with a half-maximal inhibitory concentration (IC50) value of 1.68 µg/mL against DNA gyrase A, compared to the standard drug ciprofloxacin (B1669076) (IC50 = 0.45 µg/mL). mdpi.com Another analogue, 3e , exhibited moderate inhibitory effects with an IC50 value of 3.77 µg/mL. mdpi.com Molecular docking studies have supported these findings by demonstrating the binding of these compounds to the target DNA gyrase A enzyme. mdpi.com In silico studies on other cyanoacetamide derivatives also suggested a good binding affinity with DNA gyrase. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is another critical enzyme in microbial metabolic pathways, responsible for the synthesis of essential precursors for DNA, RNA, and proteins. wikipedia.orgscbt.com Inhibition of DHFR leads to the disruption of these pathways, resulting in cell growth arrest. wikipedia.orgscbt.com While DHFR is a well-established target for various antimicrobial and anticancer agents, such as trimethoprim (B1683648) and methotrexate, research data specifically linking cyanoacetamide derivatives to the inhibition of this enzyme were not found in the reviewed literature. wikipedia.org

Anticancer Activity in Established Cell Lines (In Vitro Cytotoxicity)

The cytotoxic potential of cyanoacetamide and its analogues against various cancer cell lines has been a subject of investigation, revealing their promise as potential anticancer agents.

Studies have demonstrated the in vitro anticancer activity of heterocyclic compounds derived from cyanoacetamides against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. Phenylacetamide derivatives, which are structurally related to the target compound, have also shown potent cytotoxic effects against various cancer cell lines.

One study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found that compounds with a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) moiety. Specifically, against the MCF-7 cell line, the derivative with a p-nitro substituent was the most active compound. Another investigation into a series of synthetic phenylacetamide derivatives revealed potent dose-dependent cytotoxic effects on MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast cancer), and PC12 (pheochromocytoma) cell lines. For instance, derivative 3d showed significant cytotoxicity against MCF-7 cells with an IC50 value of 0.7±0.4 μM.

The table below summarizes the cytotoxic activity of selected phenylacetamide analogues against various cancer cell lines.

Compound/DerivativeCell LineActivity (IC50)Reference
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7 (Breast)100 µM
Phenylacetamide derivative 3cMCF-7 (Breast)0.7±0.08 µM
Phenylacetamide derivative 3dMCF-7 (Breast)0.7±0.4 µM
Phenylacetamide derivative 3j (para-nitro group)MDA-MB-468 (Breast)0.76±0.09 µM
Benzimidazole derivative se-182HepG2 (Liver)15.58 µM
Benzimidazole derivative se-182A549 (Lung)15.80 µM
Phosphomolybdate hybrid solidHepG2 (Liver)33.79 µmol L-1
Phosphomolybdate hybrid solidA549 (Lung)25.17 µmol L-1
Phosphomolybdate hybrid solidMCF-7 (Breast)32.11 µmol L-1

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, comprising both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bcl-2-associated X protein, Bax). The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis; an increase in this ratio shifts the balance towards cell death.

Research on phenylacetamide derivatives indicates that their cytotoxic effects are mediated, at least in part, by the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio. Studies have shown that treatment with certain phenylacetamide derivatives can trigger apoptosis by upregulating the expression of pro-apoptotic Bax and downregulating the expression of anti-apoptotic Bcl-2. This alteration in the expression of key apoptotic proteins suggests that these compounds can activate the intrinsic, or mitochondrial, pathway of apoptosis. The activation of this pathway leads to a cascade of events, including the activation of caspases, which are enzymes that execute the process of cell death. For example, one study found that a phenylacetamide derivative induced apoptosis in cancer cells by upregulating Bcl-2, Bax, and FasL RNA expression and increasing caspase 3 activity.

Enzymatic Inhibition Studies

The inhibitory activity of cyanoacetamide analogues extends to other classes of enzymes, highlighting their diverse pharmacological potential.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with certain bacterial infections. Therefore, its inhibition is a target for therapeutic intervention. A study on a series of newly synthesized cyanoacetamide derivatives (compounds 7-27) demonstrated a range from moderate to excellent urease inhibition activity. The inhibitory potential of these compounds was compared to thiourea (B124793), a standard urease inhibitor.

Notably, compounds 15 and 19 showed excellent urease inhibition, with compound 16 being even more potent than the thiourea standard. The most active compounds in this series contained barbituric acid, N,N-dimethyl barbituric acid, and thiobarbituric acid moieties, which are known for their urease inhibition potential.

The table below presents the urease inhibition data for the most active cyanoacetamide derivatives from the study.

CompoundUrease Inhibition (IC50) µg/mLReference
Derivative 15Moderate Activity
Derivative 1617.34
Derivative 1936.75
Derivative 20Moderate Activity
Thiourea (Standard)27.5

Exchange Proteins Directly Activated by cAMP (EPAC) are guanine (B1146940) nucleotide exchange factors that play a role in various cellular processes by acting as receptors for the second messenger cyclic AMP (cAMP). As such, they are considered potential therapeutic targets for a range of diseases. Despite the interest in EPAC inhibitors, a review of the available scientific literature did not yield any studies investigating the inhibitory activity of this compound or its cyanoacetamide analogues on EPAC proteins.

Agrochemical Activity (In Vitro)

The core structure of N-substituted-2-cyanoacetamide has served as a scaffold for the development of various biologically active molecules. Researchers have synthesized and evaluated numerous analogues for their potential to control insect pests and plant pathogens. The following sections detail the in vitro insecticidal and fungicidal efficacy of compounds structurally related to this compound.

Insecticidal Activity (e.g., against Spodoptera littoralis)

The cotton leafworm, Spodoptera littoralis, is a highly destructive pest affecting a wide range of crops. oregonstate.edu In the search for effective and novel insect growth regulators, researchers have synthesized various derivatives analogous to the N-substituted-2-cyanoacetamide structure.

One study investigated a series of novel urea, thiourea, and thiosemicarbazide (B42300) derivatives, some incorporating a cyanoacetyl moiety, for their insecticidal activity against the second and fourth instar larvae of S. littoralis. oregonstate.edunih.gov The leaf-dip bioassay method was employed to determine the lethal concentration required to kill 50% of the larval population (LC₅₀) after 72 hours of treatment. nih.gov

Among the tested compounds, several demonstrated significant toxicity. For instance, the compound N-{[2-(Cyanoacetyl)hydrazinyl]carbonthioyl}-4-fluorobenzamide (referred to as b5 in the study) showed high insecticidal activity. oregonstate.edunih.gov The high activity of this compound was attributed to the presence of both a fluorophenyl group and the cyano moiety in its structure. nih.gov Another analogue, 2,6-Dichloro-N-{[2-(4-chlorobenzoyl)hydrazinyl]carbonothioyl} Benzamide (b2 ), which features a dichlorophenyl group, also exhibited notable toxicity. oregonstate.edu

The results for selected analogues from this research are summarized below, with lufenuron (B1675420) used as a reference insecticide. oregonstate.edunih.gov

Table 1: Insecticidal Activity of Selected Cyanoacetamide Analogues against Spodoptera littoralis Larvae (72h)

Compound ID 2nd Instar Larvae LC₅₀ (ppm) 4th Instar Larvae LC₅₀ (ppm)
b5 26.63 145.90
b2 46.35 148.56
b3 60.84 Not Reported
a4 73.35 Not Reported
Lufenuron (Ref.) 17.01 103.12

Data sourced from Youssef et al., 2022. oregonstate.edunih.gov

These findings indicate that the 2-cyanoacetamide (B1669375) framework is a promising feature for designing new insecticidal agents. The structure-activity relationship suggests that specific substitutions on the aromatic rings significantly influence the toxicological activity against S. littoralis larvae. oregonstate.edu

Fungicidal Activity against Plant Pathogens (e.g., Magnaporthe grisea)

Magnaporthe grisea (also known as Pyricularia oryzae), the causative agent of rice blast disease, poses a significant threat to rice production globally. jst.go.jp In the effort to discover new systemic fungicides, a number of N-benzyl-α-cyanoacetamide derivatives have been synthesized and evaluated for their preventive activity against this pathogen. jst.go.jp

Research in this area has shown that several N-[1-(substituted-phenyl)ethyl]-2-cyano-3,3-dimethyl-butanamides and -2-pentenamides possess high fungicidal activity in both foliar spray and soil drench tests. jst.go.jp Structure-activity relationship studies revealed that the nature of the substituent on the N-benzyl group is crucial for the compound's efficacy.

This line of research led to the development of Diclocymet, a practical systemic fungicide for controlling rice blast. jst.go.jp Diclocymet, chemically known as (RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide, is a key analogue of the N-substituted-2-cyanoacetamide class and demonstrates potent activity with minimal crop injury. jst.go.jp The fungicidal mechanism of these compounds often involves the inhibition of melanin (B1238610) biosynthesis in the appressoria of the fungus, which is essential for the pathogen to penetrate the host plant's cells. researchgate.net

The preventive values of selected N-benzyl-α-cyanoacetamide analogues against M. grisea at a concentration of 100 ppm are presented in the table below. The activity is rated on a scale where higher values indicate greater disease control.

Table 2: Preventive Activity of N-benzyl-α-cyanoacetamide Analogues against Magnaporthe grisea (Rice Blast)

Compound Name Preventive Value (%) at 100 ppm
(RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide (Diclocymet) High
N-[1-(substituted-phenyl)ethyl]-2-cyano-3,3-dimethyl-butanamides High Activity Reported
N-[1-(substituted-phenyl)ethyl]-2-cyano-2-pentenamides High Activity Reported

Data derived from research leading to the discovery of Diclocymet. jst.go.jp

These studies underscore the potential of the N-substituted-2-cyanoacetamide scaffold in developing effective fungicides against critical plant pathogens like Magnaporthe grisea. The specific substitutions on both the nitrogen and the acetamide (B32628) portions of the molecule are key determinants of fungicidal potency. jst.go.jp

Structure Activity Relationship Sar Studies of N 5 Chloro 2,4 Dimethoxyphenyl 2 Cyanoacetamide Derivatives

Influence of Substituents on the Aromatic Ring on Biological Potency

The substitution pattern on the N-phenyl ring is a critical determinant of the biological potency of N-aryl acetamide (B32628) derivatives. The nature, position, and electronic properties of these substituents can significantly modulate the interaction of the molecule with its biological target.

Research on various N-phenylacetamide derivatives has consistently shown that the presence and position of electron-withdrawing groups can enhance biological activity. For instance, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, compounds with electron-withdrawing substituents like fluorine (F), chlorine (Cl), and trifluoromethyl (CF3) at the 4-position of the benzene (B151609) ring exhibited increased bactericidal activity. nih.gov Conversely, substitution at the 3-position was found to be detrimental to activity. nih.gov Similarly, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents revealed that compounds bearing a nitro (NO2) group, a strong electron-withdrawing group, demonstrated higher cytotoxicity than those with an electron-donating methoxy (B1213986) (OCH3) moiety. nih.gov This trend is further supported by research on chlorothalonil (B1668833) derivatives, where a NO2 group at the 4-position of the aniline (B41778) ring was found to play a unique role in enhancing fungicidal activity. nih.gov

The order of effectiveness of substituents in decreasing the aromaticity of the N-phenylacetamide ring has been studied using density functional theory (DFT) and was found to be NO2 > CN > CF3 > Br > Cl > F > H > CH3 > NH2. worldscientific.com This order correlates with the electron-withdrawing strength of the substituents and often parallels trends in biological activity, particularly in antimicrobial and anticancer contexts. worldscientific.comrsc.org

Table 1: Effect of Aromatic Ring Substituents on Antibacterial Activity of N-phenylacetamide Analogs Data synthesized from studies on related N-phenylacetamide derivatives to illustrate general SAR principles.

Compound IDR1 (Position 4)R2 (Position 2)Biological Activity (MIC, µg/mL)
A-F-HHigh
B-Cl-HModerate-High
C-Br-HModerate
D-CH3-HLow
E-H-NO2High
F-H-OCH3Low

This interactive table illustrates that electron-withdrawing groups (F, Cl, NO2) at the para-position (R1) or ortho-position (R2) are generally associated with higher antibacterial potency (lower MIC values) compared to electron-donating groups (CH3, OCH3).

Role of the Cyano Group in Modulating Biological Activity Profiles

The cyano (-C≡N) group is a small but powerful functional group that plays a multifaceted role in the biological activity of N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide. Its unique electronic properties and reactivity are key to its function. researchgate.net The cyanoacetamide moiety is a highly reactive scaffold, in part because the electron-withdrawing nature of the cyano and amide groups increases the acidity of the hydrogens on the adjacent methylene (B1212753) carbon (the C-2 position). researchgate.netresearchgate.net

In medicinal chemistry, the cyano group is recognized for its ability to participate in various non-covalent interactions with biological targets. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. taylorandfrancis.com Furthermore, the linear, rigid geometry of the cyano group can help to properly position a ligand within a binding pocket. taylorandfrancis.com

Perhaps most significantly, the cyano group can act as an electrophilic "warhead," enabling the molecule to form a covalent bond with a nucleophilic residue (such as cysteine) in the active site of a target enzyme. nih.govrsc.org This can lead to potent and often irreversible or slowly reversible inhibition. For example, derivatives containing a 2-cyanoacrylamide moiety have been developed as reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target for cancer and inflammatory diseases. nih.gov This covalent bonding capability can offer significant advantages over non-covalent inhibitors, including increased potency and prolonged duration of action. nih.gov The presence of this group in the parent compound suggests that its biological activity may stem from its ability to act as a covalent inhibitor. nih.govrsc.org

Table 2: Potential Interactions of the Cyano Group with Biological Targets

Interaction TypeDescriptionPotential Effect on Activity
Hydrogen Bonding The nitrogen atom of the cyano group acts as a hydrogen bond acceptor with donor groups (e.g., -NH, -OH) on the receptor.Contributes to binding affinity and selectivity.
Dipole-Dipole Interactions The strong dipole moment of the cyano group interacts with polar regions of the binding site.Enhances binding energy.
Covalent Bonding The electrophilic carbon atom of the nitrile can be attacked by a nucleophilic amino acid residue (e.g., Cys-SH), forming a covalent adduct.Leads to potent, often irreversible or slowly reversible, inhibition.
Methylene Activation The electron-withdrawing effect increases the acidity of the α-carbon, facilitating reactions and condensations at this position for derivatization. nih.govKey for synthesis of more complex derivatives and can influence reactivity with the target.

Impact of Amide Linkage Modifications on Activity Spectrum

The amide bond (-CO-NH-) is a cornerstone of peptide and protein structure and is a prevalent feature in a vast number of pharmaceuticals. pulsus.com In this compound, this linkage is not merely a spacer but an active contributor to the molecule's structural integrity and biological function. Due to resonance, the amide bond is planar and conformationally rigid, which helps to define the three-dimensional orientation of the aromatic ring relative to the cyanoacetamide moiety. nih.gov This defined geometry is often crucial for optimal fitting into a target's binding site.

The amide group itself provides critical hydrogen bonding features: the carbonyl oxygen is a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. archivepp.com These interactions are frequently essential for anchoring the molecule to its biological target.

Modifying the amide linkage is a common strategy in medicinal chemistry to improve properties such as metabolic stability, cell permeability, and oral bioavailability. Because amide bonds can be susceptible to hydrolysis by proteases and amidases in the body, replacing them with bioisosteres can lead to drugs with improved pharmacokinetic profiles. nih.gov Common amide bond bioisosteres include:

1,2,3-Triazoles: These five-membered rings can mimic the steric and electronic properties of the trans-amide bond and have been successfully used to increase the potency of drug candidates. nih.gov

Alkenes (E-configuration): The ethylene (B1197577) group can act as a close geometric mimic of the trans-amide bond, removing the hydrogen bonding capacity but potentially improving metabolic stability. nih.gov

N-Methylation: Adding a methyl group to the amide nitrogen (N-CH3) removes the hydrogen bond donating ability. This can probe the importance of the N-H donor interaction and may also increase cell membrane permeability and reduce susceptibility to enzymatic degradation.

Replacing the amide linkage in this compound with such bioisosteres would likely have a profound impact on its activity spectrum, potentially altering its target selectivity and pharmacokinetic properties. researchgate.net

Positional Isomerism and Stereochemical Effects on Biological Activity

The precise spatial arrangement of atoms and functional groups within a drug molecule is paramount for its interaction with chiral biological macromolecules like enzymes and receptors. Both positional isomerism and stereochemistry are critical considerations in the SAR of this compound derivatives.

Positional Isomerism: The substitution pattern on the phenyl ring—5-Chloro-2,4-dimethoxy—is specific. Shifting these substituents to other positions would create positional isomers with potentially different biological activities. For example, moving the chlorine atom from the 5-position to the 3- or 6-position would alter the molecule's dipole moment and steric profile, affecting how it fits into a binding pocket. Studies on other N-phenylacetamide series have demonstrated that positional changes of substituents can drastically alter biological activity. For instance, halogen substitution at the 4-position of the phenyl ring was found to be optimal for antibacterial activity, while 3-position substitution was unfavorable. nih.gov Similarly, the lipophilicity, a key parameter for drug absorption and distribution, is highly dependent on the substitution pattern, with para-substituted aniline derivatives often showing significantly different lipophilicity compared to their ortho- or meta- counterparts. nih.gov Therefore, exploring other positional isomers of the chloro and methoxy groups is a valid strategy for discovering analogs with improved activity or different selectivity profiles.

Stereochemical Effects: The parent compound, this compound, is achiral. However, modifications to the core structure, particularly at the α-carbon of the acetamide moiety (the C-2 position), could introduce a chiral center. For example, alkylation or condensation at this position would lead to the formation of a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and toxicities. This is because the binding sites of proteins are themselves chiral, and one enantiomer will typically have a much better three-dimensional fit than the other, analogous to a hand in a glove. Therefore, if chiral derivatives of this compound were to be synthesized, it would be essential to separate the enantiomers and evaluate their biological activities independently.

Pharmacophore Identification and Strategies for Lead Optimization

Pharmacophore modeling is a powerful tool in computer-aided drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. researchgate.netdovepress.com Based on the structure of this compound and the SAR principles discussed, a hypothetical pharmacophore model can be proposed.

The key features of this pharmacophore would likely include:

A Hydrophobic/Aromatic Center: Provided by the 5-chloro-2,4-dimethoxyphenyl ring.

Hydrogen Bond Acceptors: The two methoxy oxygen atoms, the amide carbonyl oxygen, and the cyano nitrogen.

A Hydrogen Bond Donor: The amide N-H group.

An Electrophilic Center: The carbon atom of the cyano group, potentially for covalent bond formation.

This model serves as a blueprint for identifying or designing new molecules with the potential for similar biological activity. nih.gov Virtual screening of large chemical databases using such a pharmacophore model can rapidly identify novel scaffolds for development. researchgate.net

Strategies for Lead Optimization: Once a lead compound like this compound is identified, lead optimization aims to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Based on the SAR, several strategies can be employed:

Aromatic Ring Modification: Systematically replace the chloro and methoxy groups with other substituents to probe the effects of electronics and sterics. For instance, substituting with other halogens (Br, I) or electron-withdrawing groups (CF3, NO2) could enhance potency. nih.govnih.gov

Bioisosteric Replacement of the Amide Linker: To improve metabolic stability and modulate physicochemical properties, the amide bond could be replaced with bioisosteres like a 1,2,3-triazole or an E-alkene. nih.gov

Modification of the Cyanoacetamide Moiety: The α-carbon could be substituted to introduce new functional groups, potentially creating more potent or selective analogs. This could also be used to fine-tune the reactivity of the cyano group as a covalent warhead.

Exploration of Isomers: Synthesize and test positional isomers to find the optimal substitution pattern on the aromatic ring for target engagement. nih.govnih.gov If chiral derivatives are made, resolve and test the individual enantiomers.

By integrating these rational design strategies, guided by the pharmacophore model and SAR data, it is possible to systematically evolve the lead compound into a clinical candidate with a superior therapeutic profile.

Research Applications and Future Perspectives of N 5 Chloro 2,4 Dimethoxyphenyl 2 Cyanoacetamide in Chemical Biology

Utility as a Molecular Probe for Biological Pathway Elucidation

While direct studies on N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide as a molecular probe are not extensively documented, the inherent reactivity of the cyanoacetamide functional group suggests its potential in this area. Molecular probes are instrumental in dissecting complex biological pathways, and the cyanoacetamide moiety can be chemically modified to incorporate reporter groups such as fluorophores or affinity tags.

The 2-cyanoacetamide (B1669375) structure is known to participate in various chemical reactions, including Knoevenagel condensations and Michael additions, which can be leveraged to covalently label specific cellular components. nih.gov For instance, derivatives of 2-cyanoacrylamide have been synthesized as reversible covalent inhibitors that can target specific amino acid residues, such as cysteine, in proteins. nih.gov This reactivity profile suggests that this compound could be developed into a probe to investigate enzyme function and signaling pathways. The chloro and dimethoxy substitutions on the phenyl ring can influence the molecule's reactivity and specificity, potentially allowing for targeted interactions within a biological system.

Potential as a Scaffold for Novel Compound Library Development in Chemical Biology Research

The this compound structure represents a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target. Cyanoacetamide-based multicomponent reactions (MCRs) are a powerful tool for generating diverse libraries of complex molecules from simple starting materials in a single synthetic step. nih.gov This approach is highly valuable in drug discovery and chemical biology for rapidly accessing novel chemical entities.

The versatility of the cyanoacetamide core allows for the introduction of various substituents, leading to the creation of extensive compound libraries for high-throughput screening. acs.org The N-(5-Chloro-2,4-dimethoxyphenyl) moiety provides a specific substitution pattern that can be systematically varied to explore the structure-activity relationships (SAR) of the resulting compounds. The development of parallel synthesis protocols for cyanoacetamides facilitates the efficient production of these libraries.

Below is a table illustrating the potential for generating a diverse compound library from the this compound scaffold.

R1-SubstituentR2-SubstituentPotential Biological Target
HAromatic AldehydeKinases
AlkylHeterocyclic KetoneGPCRs
HMichael AcceptorCysteine Proteases
ArylElectrophileTransferases

Contributions to Agrochemical Innovations through Targeted Design

Cyanoacetamide derivatives have been investigated for their potential applications in agriculture as herbicides, fungicides, and insecticides. researchgate.netekb.egperiodikos.com.br The targeted design of agrochemicals often relies on identifying molecular scaffolds that can be modified to optimize efficacy against specific pests or weeds while minimizing off-target effects. researchgate.net

The chloroacetamide group, present in the parent structure of this compound, is a known pharmacophore in herbicides. researchgate.netekb.egekb.eg For example, some N-[1-(substituted-phenyl)ethyl]-2-cyano-3,3-dimethyl-butanamides have shown high activity against rice blast. researchgate.net The specific substitution pattern of the phenyl ring in this compound, with its chloro and dimethoxy groups, can be critical in determining its biological activity spectrum and selectivity.

Research into related compounds has demonstrated the potential of this chemical class. The following table summarizes the observed activities of various cyanoacetamide and chloroacetamide derivatives in agrochemical contexts.

Compound ClassTarget OrganismObserved Activity
N-benzyl-α-cyanoacetamide derivativesMagnaporthe grisea (rice blast)Fungicidal researchgate.net
Synthetic Cyanoacetamide DerivativesSpodoptera littoralis (cotton leafworm)Insecticidal ekb.eg
Synthetic Cyanoacetamide DerivativesPhenacoccus solenopsis (cotton mealybug)Insecticidal ekb.eg
Chloroacetamide DerivativesAnagallis arvensis (scarlet pimpernel)Herbicidal ekb.egekb.eg
Chloroacetamide DerivativesLolium temulentum (darnel ryegrass)Herbicidal ekb.egekb.eg
2-chloro-N-phenylacetamideFluconazole-resistant Candida spp.Antifungal scielo.br

Emerging Research Directions and Interdisciplinary Collaborations

The future for this compound and its derivatives is ripe with possibilities that span multiple scientific disciplines. The development of this compound and its analogs will likely benefit from a convergence of expertise in synthetic organic chemistry, computational chemistry, molecular biology, and agricultural science.

Emerging research could focus on several key areas:

Rational Drug Design: Utilizing computational modeling and molecular docking studies to predict the interactions of this compound derivatives with specific biological targets. This can guide the synthesis of more potent and selective inhibitors or probes.

Systems Biology Approaches: Employing chemical proteomics and metabolomics to understand the broader biological effects of these compounds and to identify novel pathways they may modulate.

Green Chemistry: Developing more sustainable and efficient synthetic routes to this compound and its derivatives, potentially utilizing microwave-assisted synthesis or other green chemistry principles. nih.gov

Bioconjugation and Material Science: Exploring the use of this scaffold in the development of new biomaterials or as a component of bioconjugates for targeted delivery applications. The reactivity of the cyanoacetamide moiety could be harnessed for attachment to polymers or nanoparticles.

Interdisciplinary collaborations will be crucial for translating the potential of this chemical scaffold into practical applications. For example, collaborations between synthetic chemists and plant biologists could accelerate the discovery of new, more effective agrochemicals with improved environmental profiles. Similarly, partnerships between medicinal chemists and cancer biologists could lead to the development of novel therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide, and how do reaction conditions influence yield?

The synthesis of structurally similar chloroacetamides typically involves multi-step reactions. For example, a nitrobenzene derivative may undergo substitution with a methoxy group under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C), followed by nitro-group reduction using iron powder in acidic media (e.g., HCl/Fe at 60°C) to yield an aniline intermediate . The final step often involves condensation with cyanoacetic acid using a condensing agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF . Key parameters affecting yield include:

  • pH control during substitution to avoid side reactions.
  • Temperature optimization during reduction (excessive heat may degrade intermediates).
  • Molar ratios of condensing agents to ensure complete reaction.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • ¹H NMR : The methoxy groups (-OCH₃) appear as singlets at δ ~3.8–4.0 ppm. Aromatic protons in the chloro-dimethoxy-substituted phenyl ring show splitting patterns consistent with para and ortho substituents (e.g., doublets or doublet-of-doublets at δ ~6.5–7.5 ppm) .
  • ¹³C NMR : The cyano group (-CN) resonates at δ ~115–120 ppm, while carbonyl (C=O) appears at δ ~165–170 ppm .
  • IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation (H335) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P390/P405) .
  • Storage : Keep in airtight containers away from moisture and oxidizers (P233/P407) .

Advanced Research Questions

Q. How does the chloro-dimethoxy substitution pattern influence the compound’s bioactivity, particularly in receptor binding studies?

Structural analogs like PNU-120596 (a nicotinic acetylcholine receptor modulator) demonstrate that electron-withdrawing groups (e.g., -Cl) and electron-donating groups (e.g., -OCH₃) enhance binding affinity to allosteric sites. The chloro group at position 5 increases lipophilicity, improving membrane permeability, while methoxy groups at positions 2 and 4 stabilize π-π interactions with aromatic residues in receptor pockets . Mutagenesis studies suggest that replacing -OCH₃ with -OH reduces activity by disrupting hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

Discrepancies in activity (e.g., agonist vs. antagonist effects) may arise from:

  • Receptor subtype specificity : Test across α7, α4β2, and other nicotinic subtypes using patch-clamp electrophysiology .
  • Concentration-dependent effects : Perform dose-response curves (e.g., EC₅₀/IC₅₀ calculations) to identify biphasic responses .
  • Assay conditions : Compare results in low- vs. high-calcium buffers, as Ca²⁺ modulates receptor desensitization .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic regions. For example, the cyano group’s electron-deficient carbon may act as a reaction site .
  • Docking simulations : Use AutoDock Vina to model interactions with the α7 nicotinic receptor’s extracellular domain (PDB ID: 7KOO). Key residues (e.g., Trp-148, Tyr-195) may form hydrophobic contacts with the chloro-dimethoxy phenyl ring .

Q. What chromatographic techniques (HPLC, LC-MS) are optimal for purity analysis and metabolite identification?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) at 1.0 mL/min. Retention time for the parent compound is typically 8–10 minutes .
  • LC-MS/MS : Monitor for metabolites like dechlorinated or demethylated derivatives (e.g., m/z 248.02 [M-Cl]⁺) using positive-ion electrospray ionization .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.